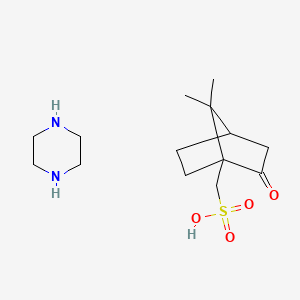

Piperazine camsilate

説明

特性

CAS番号 |

27016-31-5 |

|---|---|

分子式 |

C24H42N2O8S2 |

分子量 |

550.7 g/mol |

IUPAC名 |

bis([(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid);piperazine |

InChI |

InChI=1S/2C10H16O4S.C4H10N2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h2*7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2/t2*7-,10-;/m11./s1 |

InChIキー |

UZOOAVYUEJHAKY-REYDLGKFSA-N |

異性体SMILES |

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |

正規SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1 |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Transformations

Formation of Piperazinium 2-Oxobornane-10-Sulphonate and Related Salts

The creation of piperazinium 2-oxobornane-10-sulphonate is achieved through a straightforward acid-base reaction, followed by controlled crystallization to isolate the desired salt. This process leverages the basic nature of the piperazine (B1678402) nitrogen atoms and the acidic properties of 2-oxobornane-10-sulphonic acid, commonly known as camphor-10-sulfonic acid.

Direct Acid-Base Reaction Pathways

The primary method for forming piperazinium 2-oxobornane-10-sulphonate involves the direct reaction between piperazine or a derivative thereof and 2-oxobornane-10-sulphonic acid. This reaction is typically carried out in a suitable solvent, where the acidic proton from the sulfonic acid group is transferred to one of the basic nitrogen atoms of the piperazine ring, resulting in the formation of a piperazinium cation and a sulfonate anion.

In a notable example, the resolution of (±)-trans-2,3-diphenylpiperazine is achieved by reacting it with (1S)-(+)-10-camphorsulfonic acid. strath.ac.uk The process involves dissolving the racemic piperazine derivative and the chiral acid in a solvent such as dichloromethane (B109758). strath.ac.uk The stoichiometry of the reactants can be varied to optimize the resolution, with studies showing that using two equivalents of the chiral acid per equivalent of the racemic piperazine can enhance the enantiomeric purity of the resulting salt. strath.ac.uk The selection of the solvent is also a critical factor, as it influences the solubility of the diastereomeric salts and, consequently, the efficiency of the resolution. For instance, dichloromethane has been shown to be an effective solvent for the resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid, leading to high enantiomeric excess in the precipitated salt. strath.ac.uk

Crystallization Techniques for Salt Isolation

Following the acid-base reaction, the isolation of the desired diastereomeric salt is accomplished through crystallization. The success of this step hinges on the differential solubility of the two diastereomeric salts formed between the racemic piperazine derivative and the chiral resolving agent. In the case of (±)-trans-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid, the (R,R)-(+)-2,3-diphenylpiperazine-(1S)-(+)-10-camphorsulfonate salt is less soluble in dichloromethane and selectively precipitates from the solution. strath.ac.uk

The crystallization process is typically initiated by stirring the solution at a controlled temperature for a specific duration. For the resolution of (±)-trans-2,3-diphenylpiperazine, the mixture is stirred at 25°C for 24 hours to allow for the complete precipitation of the less soluble diastereomer. strath.ac.uk The precipitate is then collected by filtration. strath.ac.uk The more soluble diastereomer remains in the filtrate and can be recovered by concentrating the solution and inducing further crystallization. strath.ac.uk The efficiency of the isolation can be influenced by factors such as the crystallization time and the solvent volume.

Application in Enantiomeric Resolution of Chiral Piperazine Derivatives

The primary application of piperazine 2-oxobornane-10-sulphonate lies in the enantiomeric resolution of chiral piperazine derivatives. This classical resolution method remains a widely used and robust technique for obtaining enantiomerically pure compounds, which are often required in the pharmaceutical industry.

Diastereomeric Salt Formation with Chiral 2-Oxobornane-10-Sulphonic Acid

The resolution process is predicated on the formation of diastereomeric salts with distinct physical properties, most importantly, different solubilities. When a racemic mixture of a chiral piperazine derivative is treated with an enantiomerically pure form of 2-oxobornane-10-sulphonic acid, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, have different spatial arrangements and can be separated by conventional physical methods such as fractional crystallization.

A well-documented example is the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid. strath.ac.ukacs.org The reaction between the racemic piperazine and the chiral acid in dichloromethane leads to the formation of two diastereomeric salts: (R,R)-(+)-2,3-diphenylpiperazine·(1S)-(+)-10-camphorsulfonate and (S,S)-(-)-2,3-diphenylpiperazine·(1S)-(+)-10-camphorsulfonate. Due to its lower solubility, the (R,R)-(+)-diastereomer selectively crystallizes out of the solution, allowing for its separation from the more soluble (S,S)-(-)-diastereomer. strath.ac.ukacs.org

Resolution Efficiency and Stereoselectivity Studies

The effectiveness of the resolution is quantified by the resolution efficiency and the stereoselectivity of the process. These parameters are influenced by several factors, including the choice of solvent, the ratio of the resolving agent to the racemate, and the crystallization conditions.

In the resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid, studies have shown that high enantiomeric excess (ee) can be achieved. For instance, carrying out the resolution in dichloromethane with two equivalents of the chiral acid resulted in the isolation of (R,R)-(+)-2,3-diphenylpiperazine with 98% ee from the precipitate. strath.ac.ukacs.org The partially resolved (S,S)-(-)-enantiomer, with an ee of 73%, could be recovered from the filtrate. strath.ac.ukacs.org The following table summarizes the effect of different conditions on the resolution efficiency:

Table 1: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid

| Entry | Solvent | Molar Ratio (Acid:Piperazine) | Precipitate Enantiomeric Excess (%) | Filtrate Enantiomeric Excess (%) |

|---|---|---|---|---|

| 1 | THF | 1.5:1 | - | 58 ((S,S)-) |

| 2 | THF | 2:1 | 80 ((R,R)-) | - |

| 3 | CH₂Cl₂ | Not Specified | 90 ((R,R)-) | 60 ((S,S)-) |

| 4 | CH₂Cl₂ | 2:1 | 98 ((R,R)-) | 73 ((S,S)-) |

Data sourced from Periasamy, M., & Suresh, S. (2006). strath.ac.ukacs.org

These results demonstrate the high stereoselectivity of the resolution process under optimized conditions, enabling the isolation of one enantiomer in a highly pure form.

Continuous Resolution Processes

While classical batch crystallization is effective, continuous resolution processes offer advantages in terms of productivity, consistency, and scalability for industrial applications. A continuous process for the resolution of chiral piperazine derivatives via diastereomeric salt formation with 2-oxobornane-10-sulphonic acid would typically involve a series of interconnected unit operations.

The core of such a process would be a continuous crystallizer, such as a mixed-suspension, mixed-product removal (MSMPR) crystallizer, where the diastereomeric salt with lower solubility is continuously precipitated and removed. youtube.com The mother liquor, enriched in the more soluble diastereomer, would be continuously withdrawn.

The racemization could be performed in a separate vessel containing a fixed-bed catalyst, which would prevent contamination of the final product. acs.orgacs.orgnih.gov The design of such a continuous process requires careful optimization of parameters like residence time in the crystallizer and racemization reactor, temperature profiles, and flow rates to achieve a steady state of high productivity and enantiomeric purity. mit.edu While specific examples for the piperazine-camphorsulfonate system are not detailed in the literature, the principles of continuous diastereomeric salt crystallization are well-established and applicable.

Derivatization Strategies of Piperazinium 2-Oxobornane-10-Sulphonate Salts

The salt structure, featuring a piperazinium cation and a sulfonate anion, allows for distinct chemical modifications targeting either ion.

Modifications of the Piperazine Cationic Moiety

The piperazine ring is a highly valuable scaffold in medicinal chemistry, and its derivatization is a key strategy for creating new molecular diversity. mdpi.com When present as the cation in Piperazine 2-oxobornane-10-sulphonate, the nitrogen atoms and, more recently, the carbon atoms of the ring can be functionalized.

Standard modifications primarily target the nitrogen atoms. N-alkylation can be achieved through reactions with alkyl halides. To favor mono-alkylation over di-alkylation, one nitrogen can be protected, for instance, with a Boc (tert-butyloxycarbonyl) group, followed by alkylation of the unprotected nitrogen and subsequent deprotection. researchgate.netnih.gov Another method is reductive amination, which involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov Furthermore, forming a monopiperazinium salt, as is the case with 2-oxobornane-10-sulphonate, can itself help promote mono-alkylation by deactivating the second nitrogen, leading to excellent yields of N-monoalkylated products. google.com

N-acylation , the reaction with acyl halides or anhydrides, is another common transformation. sciencemadness.orgnih.gov Similar to alkylation, selective mono-acylation can be challenging but is achievable through the use of protecting groups or by leveraging the formation of a mono-salt. sciencemadness.org

More advanced techniques focus on the C-H functionalization of the piperazine ring, which allows for the introduction of substituents at the carbon atoms, providing access to previously hard-to-reach structural analogs. mdpi.comnsf.gov These methods include photoredox catalysis and transition-metal-catalyzed reactions, which can selectively activate a C-H bond alpha to a nitrogen atom for coupling with various partners. nih.govencyclopedia.pub While challenging due to the presence of two nitrogen atoms, successful protocols have been developed for direct α-C–H functionalization, significantly expanding the synthetic utility of the piperazine core. mdpi.comnih.gov

Table 1: Derivatization Methods for the Piperazine Moiety

| Modification Type | Reaction | Reagents | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Nucleophilic Substitution | Alkyl Halides, Base (e.g., K₂CO₃) | Can be controlled for mono-alkylation using protecting groups or salt formation. | researchgate.netgoogle.com |

| N-Alkylation | Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) | Forms a C-N bond via an iminium intermediate. | nih.gov |

| N-Acylation | Nucleophilic Acyl Substitution | Acyl Halides, Anhydrides | Forms amide bonds at the nitrogen atoms. | sciencemadness.org |

| C-H Functionalization | Photoredox Catalysis | Photocatalyst, Radical Acceptor | Allows for direct functionalization at the carbon skeleton under mild conditions. | nih.govencyclopedia.pub |

Reactions Involving the 2-Oxobornane-10-Sulphonate Anion

The 2-oxobornane-10-sulphonate anion is generally considered a chemically stable and non-reactive counterion. Its primary role in the salt is to act as a proton source (in its acid form) and to influence the physical properties, such as crystallinity and solubility, of the piperazinium cation. The sulfonate group is a poor nucleophile and a good leaving group, but direct chemical reactions involving the anion in this salt context are not common.

However, the anion plays a crucial role in forming the supramolecular architecture of the salt through non-covalent interactions. Research on related structures shows that the sulfonate group's oxygen atoms act as effective hydrogen bond acceptors, interacting with the N-H protons of the cation. This leads to the formation of specific, ordered crystal lattice structures, such as chains or loops. acs.org While not a chemical transformation, this hydrogen bonding is a key "reaction" that defines the solid-state properties of the compound. Furthermore, the camphor (B46023) sulfonate anion can potentially form alkyl esters, which are considered potential genotoxic impurities (PGIs), through reaction with alcohols used as solvents in manufacturing processes, a reaction that is carefully monitored in pharmaceutical production. mdpi.com

Catalytic Roles of 2-Oxobornane-10-Sulphonic Acid in Piperazine Synthesis

2-Oxobornane-10-sulphonic acid (Camphorsulfonic acid or CSA) is a strong, chiral, and versatile organocatalyst. researchgate.net It is utilized in various organic transformations, including those that can be adapted for the synthesis of piperazine and related N-heterocycles.

Asymmetric Catalysis Mediated by Chiral Sulphonate Species

The enantiomerically pure nature of 2-oxobornane-10-sulphonic acid, derived from natural camphor, makes it a valuable tool in asymmetric synthesis. iupac.orgpatsnap.com In its role as a chiral Brønsted acid, it can create a chiral environment around the reactants.

In a catalytic cycle, the chiral sulfonate anion can form a chiral ion pair with a protonated intermediate (e.g., an iminium ion). This association can effectively shield one face of the reactive intermediate, directing the incoming nucleophile to the other face and thereby inducing stereoselectivity in the product. patsnap.com This principle is the basis for many asymmetric organocatalytic reactions.

While specific high-yield examples of piperazine synthesis directly catalyzed by CSA with high enantioselectivity are not extensively documented, the strategy is well-established for other systems. For instance, (S)-camphorsulfonic acid has been used for the highly stereoselective synthesis of pseudoglycosides, achieving exclusive alpha-stereoselectivity. nih.gov The development of chiral sulfonic acids as a class of catalysts is an active area of research. nih.gov The application of this concept to piperazine synthesis holds significant potential for producing enantiomerically enriched piperazine derivatives, which are of high value in pharmaceutical development. rsc.org

Compound Name Table

Structural Characterization and Elucidation

Advanced Crystallographic Investigations

Crystallographic studies offer a direct visualization of the molecular structure in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. For piperazinium sulphonate systems, this technique has been instrumental. In a related compound, piperazinium bis(4-hydroxybenzenesulphonate), X-ray diffraction revealed that the crystals belong to the P2(1)/c space group of the monoclinic system. nih.gov The structure is composed of doubly protonated piperazinium cations and ionized 4-hydroxybenzenesulphonate anions. nih.gov These ions are interconnected through a network of weak O-H···O and N-H···O hydrogen bonds. nih.gov Similarly, in zirconium diphosphonates containing piperazine (B1678402), X-ray powder diffraction has been used to determine complex three-dimensional and pillared-layered structures from first principles. nih.gov

For Piperazinium 2-oxobornane-10-sulphonate, the salt is formed by the proton transfer from the sulfonic acid group of 2-oxobornane-10-sulfonic acid (camphorsulfonic acid) to the nitrogen atoms of the piperazine base. This results in a piperazinium dication and two 2-oxobornane-10-sulphonate anions. The crystal packing is dominated by the electrostatic interactions between the oppositely charged ions and a network of hydrogen bonds.

A comprehensive study on camphorsulfonic acid (CSA) enantiomers confirmed their stereochemistry using single-crystal X-ray diffraction. nih.gov The crystals of the (+)-enantiomer possess a 1S,4R configuration, while the (-)-enantiomer has a 1R,4S configuration. nih.gov In the crystalline form grown from a mixed solvent without water removal, the sulfonic acid group protonates a water molecule to form a hydronium ion, resulting in the structure being hydronium (1S,4R)-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, H3O+·C10H15O4S-. nih.gov

The following table summarizes representative crystallographic data for a related piperazinium sulphonate salt.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1)/c | nih.gov |

The piperazine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric and torsional strain. In the solid state of piperazinium salts, the piperazine ring is generally found in a chair conformation. nih.gov The protonation of the nitrogen atoms to form the dication influences the geometry of the ring, but the chair form is preserved. The N-H bonds can be either axial or equatorial, and their orientation is crucial for the formation of hydrogen bonding networks within the crystal.

Studies on 2-substituted piperazines have shown that an axial conformation is often preferred. nih.gov In some cases, this axial conformation is further stabilized by intramolecular hydrogen bonds. nih.gov The specific conformation adopted by the piperazine ring in Piperazinium 2-oxobornane-10-sulphonate is determined by the packing forces and the hydrogen bonding interactions with the sulphonate anions.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. Solvatomorphism, a related phenomenon, occurs when the crystal structure incorporates solvent molecules.

In piperazinium sulphonate systems, the potential for polymorphism arises from the flexibility of the hydrogen bonding networks and the conformational possibilities of the ions. For instance, the synthesis of zirconium diphosphonates containing piperazine groups under similar conditions can lead to different crystal structures, highlighting the sensitivity of the system to subtle changes in synthesis parameters like pH. nih.gov The formation of different crystalline forms can be influenced by factors such as the solvent used for crystallization, temperature, and the rate of cooling. A recent study on camphorsulfonic acid demonstrated the formation of a hydrate (B1144303) when crystallized from a mixed solvent containing water. nih.gov

Spectroscopic Characterization of Molecular Structure

Spectroscopic techniques provide valuable information about the functional groups present in a molecule and can be used to confirm the structure determined by crystallographic methods.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups in a compound. The spectra exhibit characteristic bands corresponding to the vibrational modes of different parts of the molecule.

For piperazinium sulphonate salts, the vibrational spectra are expected to show bands corresponding to the piperazinium cation and the sulphonate anion. In the case of piperazinium bis(4-hydroxybenzenesulphonate), the FT-IR and FT-Raman spectra were in full agreement with the X-ray crystal structure. nih.gov

The key vibrational modes for Piperazinium 2-oxobornane-10-sulphonate would include:

N-H stretching vibrations of the piperazinium cation, typically observed in the region of 3200-3000 cm⁻¹.

C-H stretching vibrations of the piperazine ring and the camphor (B46023) moiety.

S=O stretching vibrations of the sulphonate group, which are strong bands usually found in the 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹ regions.

C=O stretching vibration of the ketone group in the camphor moiety, typically around 1740 cm⁻¹.

C-N stretching vibrations of the piperazine ring.

The following table provides a general guide to the expected vibrational frequencies for Piperazinium 2-oxobornane-10-sulphonate.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Piperazinium) | Stretching | 3200-3000 | nih.gov |

| C=O (Ketone) | Stretching | ~1740 | wikipedia.org |

| S=O (Sulphonate) | Asymmetric Stretching | 1250-1150 | nih.gov |

| S=O (Sulphonate) | Symmetric Stretching | 1070-1030 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

A comprehensive chemical characterization of camphorsulfonic acid has been performed using NMR spectroscopy. nih.gov For Piperazinium 2-oxobornane-10-sulphonate, the ¹H NMR spectrum would show signals corresponding to the protons of the piperazinium ring and the camphor-derived anion. The protons on the piperazine ring would likely appear as a singlet or a complex multiplet, depending on the solvent and temperature. The protons of the 2-oxobornane-10-sulphonate anion would exhibit a characteristic pattern, including signals for the methyl groups and the methylene (B1212753) protons adjacent to the sulphonate and ketone groups.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the compound. The chemical shifts would be indicative of the electronic environment of each carbon, allowing for a complete assignment of the carbon skeleton. The presence of the ketone and sulphonate groups would significantly influence the chemical shifts of the nearby carbon atoms. The table below outlines the expected chemical shifts for the key carbon atoms.

| Compound Name | Functional Group | ¹³C NMR Chemical Shift (ppm) | Reference |

| Piperazine moiety | C-N | ~40-50 | researchgate.net |

| 2-oxobornane-10-sulphonate | C=O | >200 | wikipedia.org |

| 2-oxobornane-10-sulphonate | C-SO₃ | ~50 | wikipedia.org |

Chiroptical Studies for Absolute Configuration and Enantiomeric Purity

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides detailed information about the stereochemistry of a molecule. In the case of Piperazine 2-oxobornane-10-sulphonate, the chiroptical properties are dominated by the 2-oxobornane-10-sulphonate anion, also known as camphor-10-sulphonate (CSA), as piperazine itself is an achiral molecule. The CSA ion contains a rigid bicyclic system with a carbonyl chromophore, which gives rise to distinct chiroptical signals.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) versus wavelength. The sign and magnitude of the CD bands, known as Cotton effects, are highly sensitive to the molecule's stereochemistry.

For the 2-oxobornane-10-sulphonate anion, electronic circular dichroism (ECD) spectra, in conjunction with quantum chemical calculations, have been instrumental in assigning its absolute stereochemistry. nih.gov The (+)-enantiomer of camphorsulfonic acid is established to have the (1S,4R) configuration, while the (-)-enantiomer possesses the (1R,4S) configuration. nih.gov

The (1S)-(+)-10-camphorsulfonic acid (d-10-camphorsulfonic acid) is widely used as a standard for calibrating CD instruments due to its well-characterized spectrum and stability. researchgate.netnih.gov Its CD spectrum exhibits two key bands: a positive band in the 290 nm region and a more intense negative band around 192 nm. researchgate.netcapes.gov.br The presence of these distinct bands allows for a reliable two-point calibration of spectropolarimeters. researchgate.netcapes.gov.br

The detailed chiroptical data for the reference standard, d-10-camphorsulfonic acid, which dictates the CD properties of Piperazine (1S)-(+)-2-oxobornane-10-sulphonate, are presented below.

Table 1: Circular Dichroism Data for d-10-Camphorsulfonic Acid (CSA)

| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) | Molar Circular Dichroism (Δε = εL - εR) (cm⁻¹ M⁻¹) |

| 290.5 | +7,800 | +2.36 |

| 192.5 | -15,600 | -4.72 |

This data is based on d-10-camphorsulfonic acid, the chiral component of Piperazine 2-oxobornane-10-sulphonate, which is a standard for CD instrument calibration. researchgate.netcapes.gov.br

The ratio of the molar ellipticities of the negative and positive bands is approximately -2.00, providing a simple and effective check for instrument performance. researchgate.netcapes.gov.br The enantiomeric purity of CSA samples can also be rigorously assessed. Studies using techniques like nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent have confirmed the high enantiomeric purity of commercially available CSA isomers. nih.gov The use of (1S)-(+)-10-camphorsulfonic acid as a chiral resolving agent for amines, such as in the separation of enantiomers of 2,3-diphenylpiperazine (B114170), further underscores its utility in stereochemical applications. researchgate.net

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots specific rotation [α] or molar rotation [M] against wavelength. The spectrum of a chiral molecule containing a chromophore will show a characteristic curve, known as a Cotton effect curve, in the region of the chromophore's absorption band.

The CD and ORD phenomena are intimately related through a set of mathematical relationships known as the Kronig-Kramers transforms. A positive Cotton effect in the CD spectrum corresponds to a positive Cotton effect in the ORD curve, which features a peak at a longer wavelength and a trough at a shorter wavelength relative to the absorption maximum. Conversely, a negative CD band corresponds to a negative Cotton effect ORD curve (trough followed by a peak).

Based on the well-defined CD spectrum of the 2-oxobornane-10-sulphonate anion, a complex ORD curve with multiple Cotton effects is expected. The positive CD band at 290.5 nm would produce a positive Cotton effect in the ORD spectrum in this region, while the strong negative CD band at 192.5 nm would result in a dominant negative Cotton effect at lower wavelengths. The specific rotation at various wavelengths provides information that is complementary to CD data for confirming the absolute configuration and assessing the enantiomeric purity of Piperazine 2-oxobornane-10-sulphonate. The ratio of molar ellipticity to molar rotation at specific wavelengths can serve as a reliable parameter for calibration, unaffected by achiral impurities. researchgate.netcapes.gov.br

Supramolecular Architecture and Intermolecular Interactions

Hydrogen Bonding Networks in Piperazinium 2-Oxobornane-10-Sulphonate Crystals

The crystalline lattice of this salt is stabilized by an extensive network of hydrogen bonds, which are crucial in defining the orientation and packing of the constituent ions. These bonds can be categorized into strong N–H⋯O interactions and weaker C–H⋯O interactions.

The primary and most significant interactions in the crystal structure are the N–H⋯O hydrogen bonds formed between the protonated nitrogen atoms of the piperazinium cation and the oxygen atoms of the sulfonate group of the 2-oxobornane-10-sulphonate anion. In piperazinium salts, the N–H groups act as potent hydrogen bond donors, while the sulfonate group provides strong hydrogen bond acceptors. These interactions are characterized by their directionality and strength, often leading to the formation of robust and predictable supramolecular motifs. researchgate.net

In analogous structures of piperazinium salts with organic acids, these N–H⋯O hydrogen bonds are the predominant force in the crystal packing, linking cations and anions into intricate assemblies. nih.govnih.gov For instance, studies on salts of 1-(4-nitrophenyl)piperazine (B103982) reveal strong N–H⋯O hydrogen bonds with N⋯O distances typically ranging from 2.705 (3) Å to 2.739 (5) Å and N–H⋯O angles approaching linearity, around 170°. nih.gov Such strong interactions are expected to be the cornerstone of the supramolecular architecture in piperazinium 2-oxobornane-10-sulphonate.

| Donor (D) | Acceptor (A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|---|

| N | O | - | 1.86 (2) | 2.739 (5) | 169 (4) |

| N | O | - | 1.84 (2) | 2.733 (5) | 176 (4) |

| N | O | - | 1.77 (2) | 2.705 (3) | 170.7 (17) |

In related piperazinium salt structures, C–H⋯O interactions are frequently observed, helping to link the primary hydrogen-bonded motifs into a more extensive network. nih.gov For example, weak C–H⋯O interactions with H⋯O distances around 2.53 Å and C⋯O distances of approximately 3.4 Å have been reported. nih.gov These bonds, though weaker, are recognized as true hydrogen bonds and are crucial for a complete understanding of the crystal packing. mdpi.com

| Donor (D) | Acceptor (A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D-H⋯A (°) |

|---|---|---|---|---|---|

| C | O | - | 2.53 | 3.437 (6) | 155 |

| C | O | - | 2.53 | 3.401 (6) | 149 |

The strength of hydrogen bonds can be classified as weak (1–4 kcal/mol), moderate (4–15 kcal/mol), and strong (15–40 kcal/mol). nih.gov The N–H⋯O bonds in piperazinium salts fall into the moderate to strong category, while C–H⋯O bonds are typically considered weak. mdpi.comnih.gov The strength of these interactions can be quantitatively assessed through various theoretical and experimental methods.

Theoretical approaches, such as high-level quantum chemical calculations, can provide the intrinsic strength of hydrogen bonding arrangements. mdpi.com Experimental techniques like infrared (IR) spectroscopy can also be used, where the shift in the vibrational frequency of the donor group upon hydrogen bond formation correlates with the bond's energy. illinois.edu For instance, a larger redshift in the N–H stretching frequency would indicate a stronger hydrogen bond. Additionally, structural parameters obtained from X-ray crystallography, such as the D⋯A distance and the D-H⋯A angle, provide a qualitative measure of bond strength, with shorter distances and angles closer to 180° generally indicating stronger interactions. nih.gov

Identification and Analysis of Supramolecular Synthons

Supramolecular synthons are robust and recurring structural motifs formed by intermolecular interactions. acs.org The predictability of these synthons is a cornerstone of crystal engineering, allowing for the rational design of solid-state architectures. researchgate.net

In the crystal structures of piperazinium salts, specific hydrogen-bonding motifs are frequently observed. researchgate.net A common synthon involves the formation of ring motifs, denoted by the graph-set notation R. For example, piperazinediium cations have been shown to form R44(12) and R44(18) ring motifs with carboxylate and sulfonate anions. researchgate.netnih.gov These motifs arise from the interaction of the two N-H donors of a piperazinium cation with the acceptor groups of two separate anions, which in turn are hydrogen-bonded to another cation, creating a closed loop.

In salts of 1-(4-nitrophenyl)piperazine, R44(12) loops are also a prominent feature, linking two cations and two anions through N–H⋯O hydrogen bonds. iucr.org Given the structure of the piperazinium dication and the sulfonate anion, it is highly probable that similar ring synthons, such as R22(8) or larger ring motifs, are present in the crystal lattice of piperazinium 2-oxobornane-10-sulphonate, organizing the ions into chains or sheets. researchgate.net

The formation of specific, predictable motifs like the R-rings allows for a degree of control over the dimensionality of the resulting network, be it one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.netrsc.org This control is fundamental to the field of crystal engineering, where the aim is to design materials with specific physical and chemical properties that are a direct consequence of their supramolecular arrangement. acs.org

Hirshfeld Surface Analysis for Probing Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool employed to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding distribution for the crystal (the procrystal), it provides a unique fingerprint of the molecular environment.

The analysis of the Hirshfeld surface allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts. For piperazinium salts, the primary interactions are hydrogen bonds, particularly those involving the piperazinium N-H donors and the sulfonate oxygen acceptors. Other significant contacts include H···H, C···H, and O···H interactions.

In a representative analysis of a piperidinium (B107235) derivative, the percentage contributions of various intermolecular contacts to the Hirshfeld surface were quantified, highlighting the dominance of H···H contacts (74.2%), followed by C···H/H···C (18.7%) and O···H/H···O (7.0%) interactions. nih.gov For a salt containing a tetrachloridocobaltate(II) anion, H···Cl/Cl···H contacts were predominant at 68.4%, with H···H contacts contributing 27.4%. nih.gov In another case involving a quinoline (B57606) derivative, H···H contacts accounted for 61.9% of the Hirshfeld surface area, with C···H, O···H, N···H, and F···H contacts also making significant contributions. nih.gov

Based on these analogous systems, the expected quantitative contributions of interatomic contacts for Piperazine (B1678402) 2-oxobornane-10-sulphonate are presented in the interactive data table below. The values are estimations based on the prevalence of different functional groups in the cation and anion.

| Interatomic Contact | Estimated Percentage Contribution (%) | Description |

|---|---|---|

| O···H/H···O | ~35-45% | Represents the crucial N-H···O hydrogen bonds between the piperazinium cation and the sulfonate anion, as well as weaker C-H···O interactions. |

| H···H | ~40-50% | Arises from the numerous hydrogen atoms on both the piperazinium ring and the bulky camphor (B46023) moiety of the anion. |

| C···H/H···C | ~10-15% | Reflects contacts between the carbon skeletons of the cation and anion. |

| S···H/H···S | ~1-3% | Minor contacts involving the sulfur atom of the sulfonate group. |

| C···C | ~1-2% | Represents van der Waals interactions between the carbon atoms of the cation and anion. |

The Hirshfeld surface can be mapped with various properties, such as dnorm, shape index, and curvedness, to provide a detailed visualization of the interaction landscape. The dnorm surface highlights regions of close contact, with red areas indicating contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds. For Piperazine 2-oxobornane-10-sulphonate, prominent red spots would be expected on the dnorm map, corresponding to the N-H···O hydrogen bonds.

The shape index and curvedness maps provide insights into the geometry of the interacting surfaces. Flat regions on the surface, indicative of potential π-π stacking interactions, would not be a dominant feature in this compound due to the absence of extensive aromatic systems. However, the bulky and non-planar nature of the 2-oxobornane-10-sulphonate anion would lead to a highly intricate and curved interaction landscape.

Crystal Engineering Principles in Piperazinium Sulphonate Salts

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In the context of piperazinium sulphonate salts, the primary goal is to control the assembly of the ionic components into predictable and robust supramolecular architectures. mdpi.comworktribe.com

The piperazinium dication is an excellent building block for the construction of hydrogen-bonded organic frameworks (HOFs) due to its ability to act as a quadruple hydrogen-bond donor. The sulfonate group, with its three oxygen atoms, serves as a complementary hydrogen-bond acceptor. The combination of these two components can lead to the formation of various hydrogen-bonding motifs.

In piperazinium salts with p-toluenesulfonate, one-dimensional hydrogen-bonded chains are a common structural motif. mdpi.com These chains can be further organized into two- or three-dimensional networks through weaker interactions. The specific arrangement is often influenced by the stoichiometry of the salt and the presence of solvent molecules. For instance, in piperazinium bis(p-toluenesulfonate), the cations and anions assemble into one-dimensional chains. mdpi.com In piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), the cations and anions are linked by N-H···O and C-H···O hydrogen bonds, forming a three-dimensional framework. researchgate.net

The bulky and chiral nature of the 2-oxobornane-10-sulphonate anion is expected to play a significant role in dictating the crystal packing of its salt with piperazine. The steric hindrance imposed by the camphor-derived group can prevent the formation of simple, close-packed structures, leading to more complex and potentially porous frameworks.

The chirality of the anion can also influence the symmetry of the resulting crystal structure. The use of an enantiomerically pure camphorsulfonate anion can lead to the formation of non-centrosymmetric crystals, which may exhibit interesting physical properties.

The control over crystal packing directly impacts the macroscopic properties of the material, such as its solubility, melting point, and mechanical strength. By understanding the interplay of hydrogen bonding, steric effects, and other weak interactions, it is possible to engineer piperazinium sulfonate salts with tailored crystal morphologies, ranging from simple plates to complex, multifaceted crystals.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the structural and energetic properties of molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of the Piperazine (B1678402) 2-oxobornane-10-sulphonate ion pair, a process known as geometry optimization. This involves finding the minimum energy conformation of the piperazinium cation and the 2-oxobornane-10-sulphonate anion. The calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis reveals the distribution of electron density and the nature of the chemical bonding within the ion pair. Key insights are gained into the electrostatic potential and the sites most susceptible to electrophilic or nucleophilic attack. The charge distribution is a critical factor, with the positive charge localized on the piperazinium cation and the negative charge on the sulphonate group of the anion. This charge separation is fundamental to the ionic interaction holding the pair together.

Table 1: Exemplary Optimized Geometric Parameters for a Piperazinium Cation (Chair Conformation) Note: This table presents typical bond lengths and angles for a protonated piperazine ring as predicted by DFT calculations and is for illustrative purposes.

| Parameter | Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| N-H Bond Length | ~1.02 Å |

| C-N-C Bond Angle | ~110° |

| H-N-H Bond Angle | ~107° |

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netnih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions.

For Piperazine 2-oxobornane-10-sulphonate, these calculations would identify characteristic vibrational modes for the functional groups present, including the N-H stretches of the piperazinium cation, the S=O stretches of the sulphonate group, and the C=O stretch of the camphor (B46023) skeleton. researchgate.net The agreement between calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure. researchgate.net

Table 2: Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Piperazine Derivative Note: This table illustrates the typical correlation between DFT-calculated and experimentally observed vibrational frequencies for a molecule containing a piperazine ring.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3350 | ~3360 |

| C-H Stretch (asymmetric) | ~2980 | ~2985 |

| C-H Stretch (symmetric) | ~2850 | ~2855 |

| C-N Stretch | ~1150 | ~1155 |

Molecular Dynamics (MD) Simulations of Piperazine-Sulphonate Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

The piperazine ring is not planar and can adopt several conformations, primarily the chair and boat forms, along with twisted variations. ias.ac.in The chair conformation is generally the most stable due to minimized steric hindrance and torsional strain. ias.ac.in MD simulations can explore the conformational landscape of the piperazinium cation, determining the relative energies of different conformers and the energy barriers for conversion between them. nih.gov In both solution and the solid state, the piperazinium cation is expected to predominantly exist in the lower-energy chair conformation.

Table 3: Relative Energies of Piperazine Cation Conformers Note: The following data, derived from computational studies on piperazine systems, is illustrative of the typical energy differences between conformers.

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | ~5.5 |

| Boat | ~6.8 |

Hydrogen bonds play a crucial role in the structure and stability of the Piperazine 2-oxobornane-10-sulphonate system. The protonated nitrogen atoms of the piperazinium cation act as hydrogen bond donors, while the oxygen atoms of the sulphonate group act as acceptors. MD simulations can model the dynamic nature of these hydrogen bonds, including their formation, breakage, and lifetimes. researchgate.net

In an aqueous solution, the simulation would also show competitive hydrogen bonding between the ions and surrounding water molecules. researchgate.net The analysis of radial distribution functions from the simulation data can provide quantitative information about the average distances and coordination numbers of the atoms involved in these hydrogen bonds.

Quantum Chemical Topology and Intermolecular Force Analysis

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing the electron density to characterize chemical bonding and intermolecular interactions.

This analysis can be applied to the DFT-calculated electron density of the Piperazine 2-oxobornane-10-sulphonate ion pair to precisely characterize the interactions between the cation and anion. By locating bond critical points (BCPs) in the electron density between the hydrogen atoms of the piperazinium N-H groups and the oxygen atoms of the sulphonate group, the presence of hydrogen bonds is confirmed. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian, allow for the quantification of the strength and nature (e.g., electrostatic vs. covalent character) of these crucial intermolecular forces. This provides a deeper understanding of the forces that define the crystal structure and stability of the compound. researchgate.net

Energy Decomposition Analysis (EDA)

Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between two chemical entities into physically meaningful components. This analysis helps in understanding the nature of the chemical bond or intermolecular interaction. The primary components of EDA are typically:

Electrostatic Energy (ΔEelstat): This component represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments. For Piperazine 2-oxobornane-10-sulphonate, this would be the primary attractive force between the positively charged piperazinium cation and the negatively charged sulphonate group.

Pauli Repulsion (ΔEPauli): Also known as exchange repulsion, this term arises from the quantum mechanical effect of the Pauli exclusion principle. It is a strong, short-range repulsive force that prevents the electron clouds of the interacting fragments from collapsing into each other.

Orbital Interaction (ΔEorb): This term accounts for the stabilization that results from the mixing of occupied and unoccupied orbitals of the interacting fragments. It includes charge transfer and polarization effects, signifying the covalent character of the interaction.

Dispersion Energy (ΔEdisp): This component represents the attractive forces arising from electron correlation, commonly known as London dispersion forces.

A representative EDA for a similar organic salt is presented in the table below to illustrate the typical contributions of each energy component.

| Energy Component | Typical Energy (kcal/mol) |

| Total Interaction Energy (ΔEint) | -150 to -250 |

| Electrostatic Energy (ΔEelstat) | -200 to -350 |

| Pauli Repulsion (ΔEPauli) | +100 to +200 |

| Orbital Interaction (ΔEorb) | -40 to -80 |

| Dispersion Energy (ΔEdisp) | -10 to -30 |

Note: The values in this table are illustrative and represent typical ranges for organic salts. The specific values for Piperazine 2-oxobornane-10-sulphonate would require a dedicated computational study.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. researchgate.net It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals.

For Piperazine 2-oxobornane-10-sulphonate, NBO analysis would be particularly useful in characterizing the hydrogen bonding interactions between the piperazinium cation and the sulphonate anion. The key interactions that would be investigated include:

Donator-Acceptor Interactions: NBO analysis can identify the specific donor (occupied) and acceptor (unoccupied) orbitals involved in charge transfer. In this compound, a primary interaction would be the donation of electron density from the lone pair orbitals of the oxygen atoms in the sulphonate group to the antibonding orbitals of the N-H bonds in the piperazinium cation.

Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). Higher E(2) values indicate stronger interactions.

A hypothetical NBO analysis for the hydrogen bonding in Piperazine 2-oxobornane-10-sulphonate is summarized in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) of SO3- | σ(N-H) of Piperazinium | 10 - 20 |

| LP(O) of SO3- | σ(N-H) of Piperazinium | 10 - 20 |

| LP(O) of C=O | σ*(N-H) of Piperazinium | 5 - 10 |

Note: This table is illustrative. The specific E(2) values would depend on the precise geometry of the ionic pair.

The NBO analysis would also provide information about the natural atomic charges on each atom, confirming the ionic nature of the compound and highlighting the distribution of charge within the cation and anion. ekb.eg Studies on similar piperazine-containing compounds have utilized NBO analysis to understand charge transfer and hydrogen bonding. bohrium.comafricaresearchconnects.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Piperazinium Salts

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. springernature.comnih.gov These models are valuable for predicting the properties of new compounds without the need for experimental measurements. springernature.com

For a class of compounds like piperazinium salts, a QSPR model could be developed to predict properties such as:

Aqueous solubility

Melting point

Hygroscopicity

Crystal lattice energy

The development of a QSPR model involves several steps:

Data Collection: A dataset of piperazinium salts with experimentally determined values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the experimental property. researchgate.net

Validation: The predictive power of the model is assessed using internal and external validation techniques.

For piperazinium salts, relevant descriptors in a QSPR model might include:

Constitutional Descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Topological Descriptors: Wiener index, Kier & Hall connectivity indices.

Geometrical Descriptors: Molecular surface area, molecular volume.

Electronic Descriptors: Dipole moment, partial atomic charges.

A hypothetical QSPR model for predicting a property of piperazinium salts could take the form of a multiple linear regression equation:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + c3(Descriptor 3) + ...

Where 'c' represents the regression coefficients determined during the model building process. QSPR studies have been successfully applied to various classes of organic compounds, including those containing piperazine. researchgate.netresearchgate.net

Applications in Asymmetric Organic Synthesis

Chiral Auxiliary Functions of 2-Oxobornane-10-Sulphonic Acid in Piperazine (B1678402) Chemistry

In the context of piperazine chemistry, 2-oxobornane-10-sulphonic acid (camphorsulfonic acid) primarily functions as a powerful chiral resolving agent rather than a covalently bonded chiral auxiliary in the classical sense (like Evans oxazolidinones or Oppolzer's camphorsultam). wikipedia.orgsigmaaldrich.comscielo.org.mx A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org While not covalently attached to the piperazine substrate throughout the reaction, the camphorsulfonate anion forms diastereomeric salts with racemic piperazine derivatives, enabling their separation. This interaction effectively makes it a "transient" chiral auxiliary for resolution.

The primary diastereoselective transformation involving piperazine 2-oxobornane-10-sulphonate is the crystallization-induced separation of enantiomers. When a racemic mixture of a chiral piperazine derivative is treated with an enantiomerically pure form of camphorsulfonic acid, such as (1S)-(+)-10-camphorsulfonic acid, a pair of diastereomeric salts is formed.

These diastereomers, having different physical properties, exhibit differential solubility in a given solvent system. wikipedia.orglibretexts.org This disparity allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor. This process is a highly effective method for achieving diastereoselective separation. The reaction pathway can be generalized as follows:

Step 1: Salt Formation: A racemic mixture of a chiral amine (e.g., a substituted piperazine) is reacted with an enantiopure chiral acid (e.g., (1S)-(+)-10-camphorsulfonic acid) to form a mixture of diastereomeric salts.

Step 2: Diastereoselective Crystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent. Due to their different solubilities, one diastereomer crystallizes out of the solution preferentially.

Step 3: Separation and Liberation: The crystallized diastereomer is separated by filtration. The pure enantiomer of the amine is then liberated from the salt by treatment with a base.

For instance, the resolution of (±)-trans-2,3-diphenylpiperazine has been successfully achieved using (1S)-(+)-10-camphorsulfonic acid. core.ac.ukias.ac.in In this process, the (R,R)-(+)-enantiomer forms a less soluble salt with the sulfonic acid and precipitates from the solution, allowing for its separation from the (S,S)-(-)-enantiomer. core.ac.ukias.ac.in

The enantioselective aspect of this process is rooted in the chiral recognition between the camphorsulfonate anion and the enantiomers of the piperazine derivative. The chiral environment provided by the camphorsulfonate anion leads to the formation of a more stable, less soluble crystal lattice with one of the enantiomers of the piperazine. This selective precipitation is the key to the enantioselective separation.

The efficiency of this resolution is highly dependent on the crystal packing and intermolecular interactions within the diastereomeric salts. X-ray crystallography studies on diastereomeric salts of camphorsulfonic acid with other amines have revealed that differences in hydrogen bonding networks and molecular conformations contribute to the observed differences in solubility. rsc.org The rigid camphor (B46023) backbone and the flexible sulfonic acid group of the camphorsulfonate anion play crucial roles in creating a well-defined chiral environment that facilitates this discrimination. rsc.org

Catalyst for Stereoselective Formation of Piperazine Scaffolds

Camphorsulfonic acid (CSA), a Brønsted acid, can also act as a catalyst in various organic transformations. Its chiral nature allows it to be employed in enantioselective catalysis, where it can influence the stereochemical course of a reaction to favor the formation of one enantiomer over the other.

While specific examples of piperazine 2-oxobornane-10-sulphonate as a direct catalyst for the stereoselective formation of the piperazine ring are not extensively documented, the use of CSA as a catalyst in related stereoselective syntheses of nitrogen-containing heterocycles is well-established. For example, CSA has been used to catalyze the synthesis of highly substituted piperidines via multi-component reactions with high atom economy. lupinepublishers.com These methodologies often proceed with excellent yields and can be performed under mild conditions. lupinepublishers.com

The catalytic activity of CSA stems from its ability to protonate substrates, thereby activating them towards nucleophilic attack. In a chiral context, the camphorsulfonate counter-ion can remain associated with the protonated intermediate, creating a chiral environment that directs the approach of the incoming nucleophile, leading to a stereoselective outcome. Research in this area focuses on designing reaction conditions that maximize the influence of the chiral counter-ion on the transition state of the reaction.

Table 1: Stereoselective Synthesis of Piperidines using Camphorsulfonic Acid Catalyst

| Aldehyde | Aniline | β-Keto Ester | Yield (%) |

| Benzaldehyde | Aniline | Methyl Acetoacetate | 93 |

| 4-Chlorobenzaldehyde | Aniline | Methyl Acetoacetate | 90 |

| 4-Methylbenzaldehyde | Aniline | Methyl Acetoacetate | 92 |

| Benzaldehyde | 4-Methoxyaniline | Ethyl Acetoacetate | 88 |

| Data derived from studies on CSA-catalyzed multi-component reactions for piperidine (B6355638) synthesis. lupinepublishers.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are highly efficient tools in organic synthesis. CSA has been shown to be an effective catalyst for various MCRs. For instance, it has been used to mediate one-pot tandem Ugi four-component reactions for the synthesis of functionalized indole (B1671886) and 2-quinolone derivatives. acs.orgresearchgate.net

The role of CSA in these MCRs is typically to activate a carbonyl group or an imine towards nucleophilic attack, initiating a cascade of reactions that ultimately leads to the final heterocyclic product. The ability to perform these reactions in a single pot with high efficiency makes them attractive for the rapid generation of molecular diversity. The development of chiral versions of these MCRs using CSA as a chiral catalyst is an active area of research, with the potential to provide direct access to enantiomerically enriched piperazine scaffolds and other important heterocyclic structures.

Industrial and Laboratory Scale Resolution of Chiral Amines via Piperazinium Salts

The resolution of racemic amines via the formation of diastereomeric salts with a chiral resolving agent is a classical yet highly effective and widely used method on both laboratory and industrial scales. wikipedia.orgwikipedia.org (1S)-(+)-10-camphorsulfonic acid is a preferred resolving agent for amines due to its commercial availability, high optical purity, and the often crystalline nature of its salts. libretexts.orgwikipedia.org

The process involves the formation of a piperazinium 2-oxobornane-10-sulphonate salt from a racemic piperazine derivative. The resulting diastereomeric salts can then be separated by fractional crystallization. This method has been successfully applied to the resolution of various chiral amines and piperazine derivatives. core.ac.ukias.ac.ingoogle.com

A notable example is the resolution of (±)-trans-2,3-diphenylpiperazine, where the (R,R)-(+)-enantiomer was obtained with 98% enantiomeric excess (ee) in a single crystallization step using (1S)-(+)-10-camphorsulfonic acid. core.ac.ukias.ac.in The partially resolved (S,S)-(-)-enantiomer remaining in the filtrate could be further enriched through subsequent crystallizations. core.ac.uk

Table 2: Resolution of Chiral Amines using (1S)-(+)-10-Camphorsulfonic Acid

| Racemic Amine | Enantiomer Isolated | Solvent | Enantiomeric Excess (ee) (%) |

| (±)-trans-2,3-Diphenylpiperazine | (R,R)-(+) | Dichloromethane (B109758) | 98 |

| Racemic Diethanolamine Derivative | (R,R)-(-) | Acetone | >99 |

| 3-Amino-diazepin-2-one | 3-(S)-amine | Isopropyl Acetate/Acetonitrile | >99.5 |

| Data compiled from various resolution studies. core.ac.ukgoogle.comarkat-usa.org |

The scalability of this resolution method is a significant advantage for industrial applications. The process is relatively straightforward, utilizing standard chemical processing equipment for crystallization and filtration. Furthermore, the resolving agent, camphorsulfonic acid, can often be recovered and reused, making the process more economical and environmentally friendly. For large-scale production, optimization of solvent, temperature, and concentration is crucial to maximize the yield and optical purity of the desired enantiomer.

Optimization of Crystallization Parameters for Enantiomeric Purity

The efficiency of enantiomeric resolution via diastereomeric crystallization is highly dependent on the careful optimization of various parameters. The goal is to maximize the difference in solubility between the two diastereomeric salts, leading to the preferential crystallization of one diastereomer and thereby achieving high enantiomeric purity. Key parameters that are frequently optimized include the choice of solvent, the stoichiometry of the resolving agent, temperature, and crystallization time.

Research on the resolution of racemic mixtures, such as (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid, provides valuable insights into this optimization process. ias.ac.in The choice of solvent is critical; for instance, carrying out the resolution in different solvents can significantly impact the enantiomeric excess (ee) of the product obtained from both the crystalline solid and the filtrate. ias.ac.in In one study, using dichloromethane (CH2Cl2) as the solvent with two equivalents of (1S)-(+)-10-camphorsulfonic acid for the resolution of (±)-2,3-diphenylpiperazine yielded the (R,R)-(+)-enantiomer with 98% ee in the precipitate. ias.ac.in

The molar ratio of the resolving agent to the racemic compound is another crucial factor. Varying the equivalents of the resolving agent can enhance the enantiopurity, although it may also affect the yield. ias.ac.in For example, increasing the amount of (1S)-(+)-10-camphorsulfonic acid from 2.25 mmol to 3.0 mmol for 1.5 mmol of (±)-2,3-diphenylpiperazine in THF solvent increased the enantiopurity of the filtrate fraction from 58% ee to 80% ee, but with a lower yield. ias.ac.in

Furthermore, the crystallization process itself, including temperature control and stirring time, plays a significant role. Allowing the diastereomeric salts to stir for an extended period, such as 24 hours, can facilitate the selective crystallization of the less soluble diastereomer. ias.ac.in Subsequent processing of the filtrate, such as concentration and further stirring, can lead to the crystallization of the more soluble diastereomer, albeit often with lower enantiomeric purity. ias.ac.in

The table below summarizes the effect of varying crystallization parameters on the enantiomeric excess and yield of resolved 2,3-diphenylpiperazine (B114170) using (1S)-(+)-10-camphorsulfonic acid. ias.ac.in

| Entry | Resolving Agent (equiv.) | Solvent | Fraction | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.5 | THF | Filtrate | - | 58 |

| 2 | 2.0 | THF | Filtrate | 20 | 80 |

| 3 | 2.0 | CH2Cl2 | Precipitate I | - | 98 (R,R) |

| 4 | 2.0 | CH2Cl2 | Precipitate II | 62 | 73 (S,S) |

This data is derived from a study on the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid. ias.ac.in

Recycling and Sustainability Aspects of Resolving Agents

After the separation of the diastereomeric salt, the resolving agent can be recovered from both the crystallized diastereomer and the mother liquor. This is typically achieved by treating the separated fractions with a base, such as aqueous sodium carbonate (Na2CO3), to neutralize the acidic resolving agent and liberate the free amine enantiomer. ias.ac.in The resolving agent, now in its salt form in the aqueous layer, can be isolated and potentially reused in subsequent resolution batches.

The unwanted enantiomer of the piperazine derivative, which remains in the mother liquor, can also be recovered. google.com For a truly sustainable process, it is advantageous to have a method for racemizing this unwanted enantiomer, allowing it to be recycled back into the resolution process as the starting racemic mixture. google.com

The development of resolution methods that utilize recoverable and reusable resolving agents is an active area of research. For instance, processes have been developed where sulfonamide derivatives of optically active amino acids are used as resolving agents, and these can be easily recovered and reused. google.com Similarly, PEGylated resolving agents have been designed for easy recovery and reutilization without a loss of resolution efficiency. nih.gov These approaches highlight a broader trend towards developing more sustainable and circular processes in asymmetric synthesis.

Future Research Directions and Emerging Paradigms

Exploration of Novel Piperazine (B1678402) Derivatives with 2-Oxobornane-10-Sulphonate Counterions

The synthesis of novel piperazine derivatives is a cornerstone of medicinal and materials chemistry, owing to the significant biological and chemical properties of the piperazine ring. rsc.orgrsc.orgnih.govresearchgate.neteurekaselect.com The use of a chiral counterion like 2-oxobornane-10-sulphonate (camphor-10-sulphonate) offers a powerful tool for chiral resolution and the introduction of specific stereochemistry, which is crucial for pharmaceutical applications. utexas.edu Future research in this area will likely focus on the systematic modification of the piperazine core to create a library of new compounds with the 2-oxobornane-10-sulphonate counterion.

A significant area of exploration will be the synthesis of carbon-substituted piperazines. rsc.orgrsc.org While many current piperazine-based drugs are substituted at the nitrogen atoms, functionalization of the carbon backbone of the piperazine ring remains a relatively untapped area with immense potential for creating structural diversity and novel biological activities. rsc.orgrsc.org The development of efficient and stereoselective methods for producing these carbon-substituted piperazine derivatives will be a key challenge and a major focus of future synthetic efforts. rsc.orgrsc.org

Table 1: Representative Synthetic Routes for Chiral Piperazine Derivatives

| Starting Material | Key Reaction Steps | Chiral Catalyst/Auxiliary | Product Type | Reference |

| N-Boc-protected amino acids | Dipeptide formation, cyclization, reduction | L-proline derived | Enantiomerically pure bicyclic piperazines | rsc.org |

| Aminoalkene | Intramolecular palladium-catalyzed hydroamination | Chiral cyclic sulfamidate | 2,6-disubstituted piperazine | rsc.org |

| Racemic amines | Diastereomeric salt formation and resolution | (1S)-(+)-camphor-10-sulfonic acid | Enantiopure amines | utexas.edu |

This table presents examples of synthetic strategies that could be adapted for the synthesis of novel piperazine derivatives with the 2-oxobornane-10-sulphonate counterion.

Advanced Crystal Engineering for Tailored Supramolecular Materials

Crystal engineering, the design and synthesis of functional solid-state structures, is a rapidly advancing field with significant implications for the development of new materials. nih.gov For Piperazine 2-oxobornane-10-sulphonate, advanced crystal engineering techniques can be employed to create supramolecular materials with precisely controlled architectures and properties. The formation of organic salts provides a versatile platform for crystal engineering, as the ionic interactions and hydrogen bonding patterns can be systematically varied to influence the crystal packing. ucl.ac.ukcore.ac.uk

A key focus of future research will be the identification and exploitation of robust supramolecular synthons, which are predictable and reliable non-covalent interactions that can be used to assemble molecules in the solid state. csirhrdg.res.in In the case of piperazinium sulfonates, the N-H···O and C-H···O hydrogen bonds between the piperazinium cation and the sulfonate anion are the primary synthons that dictate the crystal packing. By systematically modifying the piperazine core or introducing co-formers, it may be possible to create a diverse range of supramolecular assemblies with different dimensionalities, from simple 1D chains to complex 3D networks. nih.gov

Table 2: Examples of Supramolecular Synthons in Chiral Organic Salts

| Salt System | Primary Supramolecular Synthon | Resulting Supramolecular Assembly | Reference |

| Piperazinium bis(4-aminobenzenesulfonate) | N-H···O and C-H···O hydrogen bonds | Three-dimensional framework | researchgate.net |

| Tetramethyltetrathiafulvalenium (1S)-camphor-10-sulfonate | O-H···O and C-H···O hydrogen bonds | Three-dimensional network | researchgate.net |

| 2-Sulfophenyl anthracene (B1667546) and triphenylmethylamine | Directionally flexible salt-based cluster | Structurally variable porous crystals | nih.gov |

This table illustrates common supramolecular synthons and the resulting assemblies in organic salts, providing a basis for designing new materials based on Piperazine 2-oxobornane-10-sulphonate.

Integration of Machine Learning and AI in the Design and Prediction of Piperazinium Sulphonates

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials science and drug discovery. digitellinc.comjoaiar.orgrsc.org For Piperazine 2-oxobornane-10-sulphonate and its derivatives, AI and ML can be powerful tools for accelerating the design and discovery process. These computational approaches can be used to predict a wide range of properties, from crystal structure and solubility to biological activity and toxicity, thereby reducing the need for time-consuming and expensive experimental screening. arxiv.orgresearchgate.netacs.orgnih.gov

Table 3: Applications of Machine Learning in Pharmaceutical Solid-Form Screening

| ML Model Type | Predicted Property | Input Data | Reported Accuracy/Performance | Reference |

| Random Forest, Support Vector Machine | Solvate formation propensity | 2D molecular structures | Up to 86% success rate | acs.org |

| Siamese network (SMolNet) | Similarity of XRPD patterns | X-ray powder diffraction data | High precision in classifying phases of unseen compounds | arxiv.org |

| Random Forest, LightGBM, SVM, MLP | Formation of amorphous solid dispersions | Formulation composition and processing parameters | RF model achieved 96.7% accuracy | researchgate.net |

This table highlights the potential of various machine learning models to predict key properties relevant to the solid-state development of compounds like Piperazine 2-oxobornane-10-sulphonate.

Development of Greener and More Efficient Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and improve sustainability. mdpi.comwikipedia.orgtamu.edunumberanalytics.comnih.gov For the synthesis of Piperazine 2-oxobornane-10-sulphonate and its derivatives, the development of greener and more efficient synthetic pathways is a critical future research direction.

Key areas of focus will include the use of more environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the improvement of atom economy. mdpi.comwikipedia.orgtamu.edunumberanalytics.comnih.gov For example, the use of water or other green solvents in the synthesis and crystallization of chiral salts can significantly reduce the environmental footprint of the process. mdpi.comwikipedia.orgtamu.edunumberanalytics.comnih.gov The development of catalytic asymmetric methods for the synthesis of chiral piperazines would not only improve efficiency but also reduce waste compared to classical resolution methods that are inherently limited to a 50% yield. utexas.edu

The application of green chemistry metrics, such as atom economy, E-factor, and reaction mass efficiency, will be essential for evaluating the sustainability of different synthetic routes and for identifying areas for improvement. mdpi.comwikipedia.orgtamu.edunumberanalytics.comnih.gov By embracing these principles, the synthesis of Piperazine 2-oxobornane-10-sulphonate and its derivatives can be made more environmentally friendly and economically viable.

Table 4: Key Green Chemistry Metrics for Evaluating Synthetic Routes

| Metric | Definition | Significance |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms. mdpi.comwikipedia.orgtamu.edunumberanalytics.comnih.gov |

| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | Highlights the amount of waste generated per unit of product. wikipedia.orgnumberanalytics.comnih.gov |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Provides a more realistic measure of the efficiency of a reaction, taking into account yield and stoichiometry. mdpi.comtamu.edunih.gov |

| Process Mass Intensity (PMI) | Total mass input / Mass of final product | A holistic metric that considers all materials used in a process, including solvents and work-up chemicals. nih.gov |

This table outlines important metrics for assessing the greenness of chemical processes, which can guide the development of more sustainable synthetic routes for piperazinium sulphonates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperazine 2-oxobornane-10-sulphonate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling piperazine with a sulfonated bornane derivative. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), reaction time (12–24 hours for complete esterification), and stoichiometric ratios (1:1.2 for piperazine:sulfonate precursor). Optimization studies suggest that using anhydrous conditions and catalytic acid (e.g., H₂SO₄) improves yield by minimizing hydrolysis . Characterization via IR (C-SO₃ stretching at 1180 cm⁻¹) and HNMR (piperazine protons at δ 2.8–3.2 ppm) confirms structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : IR identifies sulfonate (SO₃) and amide (C=O) groups. HNMR resolves piperazine ring protons and bornane methyl groups (δ 1.1–1.5 ppm).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%), while GC-MS detects volatile byproducts (e.g., unreacted bornane precursors) .

- Elemental Analysis : Carbon/nitrogen ratios validate stoichiometry, with deviations >2% indicating impurities .

Advanced Research Questions

Q. How does the sulfonate group influence the compound’s solubility and reactivity in biological systems?

- Methodological Answer : The sulfonate moiety enhances aqueous solubility (logP reduced by ~1.5 units compared to non-sulfonated analogs) but may limit blood-brain barrier penetration. Reactivity studies show the sulfonate group stabilizes hydrogen bonds with protein targets (e.g., viral capsid proteins), as demonstrated in alphavirus inhibition assays . Computational docking (AutoDock Vina) predicts binding affinity shifts of 1.5–2.0 kcal/mol due to sulfonate-protein interactions .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Data Harmonization : Normalize activity metrics (e.g., IC₅₀) using reference standards (e.g., mCPP for antiplatelet assays) to reduce inter-lab variability .

- Meta-Analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line differences in antiviral studies) .

- Replication : Validate contradictory results via orthogonal assays (e.g., fluorescence quenching vs. plaque reduction for antiviral activity) .

Q. How can computational models predict the protonation states of piperazine derivatives in drug design?

- Methodological Answer :

- pKa Prediction : Tools like MoKa simulate substituent effects on piperazine’s basicity. For example, electron-withdrawing groups (e.g., sulfonate) lower pKa by 0.5–1.0 units, altering protonation at physiological pH .

- Molecular Dynamics (MD) : Simulations (Amber/CHARMM) model protonation-dependent conformational changes in PROTAC linkers, guiding linker length optimization (e.g., 10–12 Å for optimal target engagement) .

Q. What experimental designs are critical for evaluating structure-activity relationships (SAR) in modified piperazine derivatives?

- Methodological Answer :

- Analog Synthesis : Systematically vary substituents (e.g., bornane vs. cyclohexane) while maintaining the piperazine-sulfonate core.

- Activity Profiling : Test derivatives in dose-response assays (e.g., AChE inhibition, Table 1 in shows IC₅₀ shifts from 0.90 μM to 8.52 μM with ethylenediamine vs. piperazine linkers).

- Statistical Analysis : Use ANOVA to confirm significance (p<0.05) and hierarchical clustering to group analogs by activity profiles .

Key Considerations for Researchers

- Safety : Piperazine derivatives may exhibit neurotoxicity at high doses; include positive controls (e.g., mCPP) in toxicity assays .

- Data Reproducibility : Report solvent purity (>99%), storage conditions (desiccated, -20°C), and batch-to-batch variability .

- Ethical Compliance : Adhere to ICH guidelines for in vivo studies, particularly for antiplatelet/antiviral testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。